molecular formula C7H5ClS B2899759 2-(3-Chloroprop-1-yn-1-yl)thiophene CAS No. 944882-53-5

2-(3-Chloroprop-1-yn-1-yl)thiophene

Cat. No.: B2899759
CAS No.: 944882-53-5
M. Wt: 156.63
InChI Key: VRMZPIZMEHBLQD-UHFFFAOYSA-N
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Description

“2-(3-Chloroprop-1-yn-1-yl)thiophene” is a chemical compound with the CAS Number: 944882-53-5 . It has a molecular weight of 156.63 and its molecular formula is C7H5ClS .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring with a 3-chloroprop-1-yn-1-yl group attached . The InChI Code for this compound is 1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2 .

Scientific Research Applications

2-(3-Chloroprop-1-yn-1-yl)thiophene has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in organic electronics, due to its high electron affinity and low ionization potential.

Mechanism of Action

The exact mechanism of action of 2-(3-Chloroprop-1-yn-1-yl)thiophene is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as amino acids and proteins. This reaction can result in the formation of covalent bonds between this compound and the nucleophile, leading to changes in the structure and function of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have demonstrated that this compound can cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Chloroprop-1-yn-1-yl)thiophene is its high reactivity, which makes it a valuable compound in the synthesis of other organic compounds. However, this high reactivity can also be a limitation, as it can make this compound difficult to handle and store. This compound is also a toxic and potentially hazardous compound, requiring proper safety measures to be taken when handling it in the lab.

Future Directions

There are several future directions for the study of 2-(3-Chloroprop-1-yn-1-yl)thiophene. One area of research is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production of the compound. Another area of research is the study of this compound's potential use in organic electronics, which could lead to the development of new and innovative electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders and cancer.

Synthesis Methods

The synthesis of 2-(3-Chloroprop-1-yn-1-yl)thiophene involves the reaction of 3-chloropropynyl magnesium bromide with thiophene-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds via a Grignard reaction, with the magnesium bromide acting as a nucleophile and attacking the carbonyl group of the thiophene-2-carboxaldehyde. The resulting intermediate is then treated with acid to yield this compound.

Properties

IUPAC Name

2-(3-chloroprop-1-ynyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZPIZMEHBLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944882-53-5
Record name 2-(3-chloroprop-1-yn-1-yl)thiophene
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